molecular formula C13H12ClNOS B2544898 2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide CAS No. 923709-46-0

2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide

Cat. No.: B2544898
CAS No.: 923709-46-0
M. Wt: 265.76
InChI Key: KQMOGKJRTUJKAG-UHFFFAOYSA-N
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Description

2-Chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides. It features a chloro group, a phenyl group, and a thiophene ring, making it a compound of interest in various fields of chemical research and industry.

Scientific Research Applications

2-Chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Safety and Hazards

The safety information for “2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide” indicates that it has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, and the precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Preparation Methods

The synthesis of 2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a phenyl(thiophen-2-yl)methyl derivative. The reaction is usually carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiophene ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide include:

    2-chloro-N-[phenyl(thiophen-3-yl)methyl]acetamide: This compound has the thiophene ring attached at a different position, which can affect its chemical properties and reactivity.

    2-chloro-N-[phenyl(furan-2-yl)methyl]acetamide: This compound features a furan ring instead of a thiophene ring, leading to different electronic and steric effects.

    2-chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide: The presence of a pyridine ring introduces basicity and can influence the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-9-12(16)15-13(11-7-4-8-17-11)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOGKJRTUJKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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